molecular formula C23H24N4S B2639480 (Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477285-56-6

(Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No. B2639480
CAS RN: 477285-56-6
M. Wt: 388.53
InChI Key: LYQUIFWVNPOOEW-MEFGMAGPSA-N
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Description

(Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C23H24N4S and its molecular weight is 388.53. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Synthesis

Thiazoles are critical in organic synthesis and pharmaceutical development. They serve as building blocks for synthesizing various compounds with significant biological activities. Thiazole derivatives are explored for their potential in creating drugs with antioxidant, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of thiazole chemistry allows for the development of new compounds with improved efficacy and safety profiles (Asif, 2016).

Pharmacological Evaluation

Research on benzofused thiazole derivatives highlights their potential as antioxidant and anti-inflammatory agents. The study indicates distinct anti-inflammatory activity compared to standard references, showcasing thiazole's therapeutic potential. Molecular docking studies further support these findings, suggesting these derivatives as templates for evaluating new anti-inflammatory agents (Raut et al., 2020).

Synthetic Approaches to Biological Agents

The development of 2-guanidinobenzazoles, including thiazole derivatives, emphasizes their therapeutic relevance. These compounds exhibit a range of pharmacological activities, including cytotoxicity and inhibition of cell proliferation. The review underscores the importance of synthetic chemists in creating novel compounds for potential therapeutic applications (Rosales-Hernández et al., 2022).

Cyanide Antagonism Mechanism

Although not directly related to the requested compound, understanding cyanide's biological interactions and antagonism mechanisms provides insights into how related chemical entities might interact within biological systems. This knowledge is crucial for developing compounds with specific biological activities and safety profiles (Way, 1984).

Therapeutic Applications and Patent Reviews

Thiazole derivatives have been extensively patented for their diverse therapeutic applications, including antimicrobial, anticancer, and antidiabetic activities. This indicates the significant interest in thiazole scaffolds within pharmaceutical research and their potential for developing new drugs (Leoni et al., 2014).

properties

IUPAC Name

(2Z)-N-(2,4-dimethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4S/c1-15(2)11-18-6-8-19(9-7-18)22-14-28-23(25-22)21(13-24)27-26-20-10-5-16(3)12-17(20)4/h5-10,12,14-15,26H,11H2,1-4H3/b27-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQUIFWVNPOOEW-MEFGMAGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N'-(2,4-dimethylphenyl)-4-(4-isobutylphenyl)thiazole-2-carbohydrazonoyl cyanide

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